molecular formula C14H28SSi B14207559 Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane CAS No. 833460-56-3

Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane

Cat. No.: B14207559
CAS No.: 833460-56-3
M. Wt: 256.52 g/mol
InChI Key: OXFAVMQTLNXMTA-UHFFFAOYSA-N
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Description

Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a deca-1,7-diene derivative with a trimethylsilyl reagent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into simpler silane derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems and molecular interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development and delivery systems.

    Industry: In industrial applications, it is used in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism by which Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane exerts its effects involves interactions with molecular targets and pathways. The compound’s silicon atom can form stable bonds with various organic groups, allowing it to participate in a range of chemical reactions. Its methylsulfanyl group can undergo oxidation or substitution, leading to the formation of different products with distinct properties.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: A simpler analog with a similar silicon-based structure.

    Trimethyl(1,7-octadiyn-1-yl)silane: Another organosilicon compound with a different carbon chain structure.

Uniqueness

Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-yl]silane stands out due to its unique combination of a silicon atom, a methylsulfanyl group, and a deca-1,7-diene backbone. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

CAS No.

833460-56-3

Molecular Formula

C14H28SSi

Molecular Weight

256.52 g/mol

IUPAC Name

trimethyl(1-methylsulfanyldeca-1,7-dienyl)silane

InChI

InChI=1S/C14H28SSi/c1-6-7-8-9-10-11-12-13-14(15-2)16(3,4)5/h7-8,13H,6,9-12H2,1-5H3

InChI Key

OXFAVMQTLNXMTA-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCCC=C([Si](C)(C)C)SC

Origin of Product

United States

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